molecular formula C18H26ClN5O2 B12635349 N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide

N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide

Cat. No.: B12635349
M. Wt: 379.9 g/mol
InChI Key: UWGQZTRDRYPMOH-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a 3-chlorophenyl group and a 4-methylpiperazine-substituted oxoethyl side chain.

Properties

Molecular Formula

C18H26ClN5O2

Molecular Weight

379.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C18H26ClN5O2/c1-21-5-9-23(10-6-21)17(25)14-22-7-11-24(12-8-22)18(26)20-16-4-2-3-15(19)13-16/h2-4,13H,5-12,14H2,1H3,(H,20,26)

InChI Key

UWGQZTRDRYPMOH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the 3-chlorophenyl group: This step usually involves a nucleophilic substitution reaction where a 3-chlorophenyl halide reacts with the piperazine derivative.

    Attachment of the 4-methylpiperazin-1-yl group: This can be done through a reductive amination reaction where the piperazine derivative reacts with 4-methylpiperazine in the presence of a reducing agent.

    Formation of the carboxamide group: This step involves the reaction of the piperazine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide exhibit significant anticancer properties. A study focusing on polo-like kinase 1 (Plk1) inhibitors highlighted the potential of piperazine derivatives in targeting this kinase, which is often overexpressed in cancers. The inhibition of Plk1 can lead to mitotic arrest and subsequent apoptosis in cancer cells, suggesting that this compound may possess similar therapeutic effects .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Studies have shown that piperazine derivatives can inhibit bacterial growth and exhibit antifungal properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways, making it a candidate for further exploration in treating infections .

In Vitro Studies

In vitro studies have demonstrated the efficacy of similar piperazine derivatives in inhibiting cancer cell lines. For instance, a compound structurally related to this compound showed promising results against breast cancer cell lines by inducing apoptosis through caspase activation .

In Vivo Studies

In vivo studies are essential for translating these findings into potential therapies. Animal models treated with piperazine derivatives exhibited reduced tumor growth and improved survival rates, indicating the therapeutic potential of compounds like this compound .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
AnticancerInhibits Plk1 leading to apoptosisEffective in vitro against cancer cell lines
AntimicrobialDisrupts microbial growthExhibits antibacterial and antifungal properties
MechanismTargets enzymes/receptorsModulates cellular pathways influencing cell cycle

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly influence synthetic yields, melting points, and bioactivity. Key comparisons include:

Table 1: Substituent Variations in Piperazine Carboxamides
Compound ID Substituent (Position) Yield (%) Melting Point (°C) Key Structural Features Reference
Target Compound 3-Cl N/A N/A 4-Methylpiperazine-oxoethyl side chain -
A5 () 3-Cl 47.7 193.3–195.2 Quinazolinone-methylpiperazine
A3 () 4-F 57.3 196.5–197.8 Quinazolinone-methylpiperazine
4s () 4-Cl 62 165–167 4-Methylpiperazine-ethylcarboxamide

Key Observations :

  • Yield : The 3-chloro substituent (A5) shows lower yields (~47.7%) compared to 4-fluoro (A3, 57.3%) and 4-chloro (4s, 62%) analogs, suggesting steric or electronic challenges during synthesis .
  • Melting Points: A5’s higher melting point (193–195°C) versus 4s (165–167°C) may reflect differences in crystal packing due to the quinazolinone core versus simpler carboxamide backbones .

Piperazine Side Chain Modifications

The oxoethyl-4-methylpiperazine side chain in the target compound distinguishes it from analogs with alternative linkages:

Table 2: Piperazine Side Chain Variations
Compound ID Side Chain Structure Purity/Activity Notes Reference
Target Compound 2-(4-Methylpiperazin-1-yl)-2-oxoethyl Hypothesized enhanced solubility -
Compound 43 () 4-Methylpiperazine-tetrahydronaphthalene 95.5% HPLC purity
Compound 3-Phenylpropenyl Flexible allyl group for lipophilicity
29a () Benzo[b][1,4]oxazin-3(4H)-one 81% yield, pyridinyl-carboxamide

Key Observations :

  • Purity/Synthesis : The tetrahydronaphthalene analog (Compound 43) achieves high HPLC purity (95.5%), suggesting efficient coupling methodologies that could apply to the target compound .
  • Flexibility vs. Rigidity : The propenyl group () may enhance membrane permeability compared to the target’s oxoethyl chain, though at the cost of metabolic stability .

Structure-Activity Relationship (SAR) Trends

  • Halogen Position : Meta-substitution (3-Cl) may hinder synthesis efficiency but improve thermal stability compared to para-substituted analogs.
  • Heterocyclic Cores: Quinazolinone and benzoxazinone backbones () enhance π-π stacking with biological targets, whereas simpler carboxamides () prioritize synthetic accessibility .

Biological Activity

N-(3-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide, a compound with significant pharmacological potential, has been studied for its biological activities, particularly its interaction with dopamine receptors and implications in neuropsychiatric disorders. This article provides a comprehensive review of the biological activity of this compound, including its structure-activity relationship, binding affinities, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C24H26ClN3O2
  • Molecular Weight : 423.93 g/mol
  • IUPAC Name : this compound

This compound features a piperazine core, which is known for its versatility in medicinal chemistry, particularly in the design of drugs targeting central nervous system disorders.

Dopamine Receptor Interaction

Research indicates that compounds similar to this compound exhibit selective binding to dopamine receptors, particularly D3 receptors. A study highlighted that modifications in the piperazine structure significantly affect the binding affinity and selectivity towards D3 over D2 receptors, suggesting that the carbonyl group in the amide linker plays a crucial role in receptor interaction .

CompoundD3R Binding Affinity (nM)D2R Binding Affinity (nM)Selectivity Ratio (D3/D2)
8j2.6>1000>1000
15b393Similar<1

This table illustrates how structural variations impact receptor binding profiles.

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that this compound exhibits low cytotoxicity while effectively inhibiting cell proliferation in various cancer cell lines. For instance, it was found to significantly reduce glioma cell viability through mechanisms independent of AMPK activation, indicating multiple pathways may be involved in its anticancer activity .

Neuropsychiatric Applications

A notable case study involved the use of this compound in animal models of depression and anxiety. The administration of the compound led to significant behavioral improvements, correlating with increased dopamine levels in specific brain regions. This suggests potential therapeutic applications for mood disorders .

Cancer Research

In cancer research, this compound was tested against glioma cells. Results indicated that at concentrations of 100 nM, the compound could rescue immune cells from apoptosis, demonstrating its potential as an immunomodulatory agent .

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